molecular formula C15H22N2S B11854010 8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- CAS No. 66440-61-7

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl-

Cat. No.: B11854010
CAS No.: 66440-61-7
M. Wt: 262.4 g/mol
InChI Key: BHDCAMGYNHBHAD-UHFFFAOYSA-N
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Description

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system fused with a tetrahydro structure and a carbothioamide group. The N-butyl and 3-methyl substitutions further modify its chemical properties, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8-hydroxyquinoline with N-butylamine and carbon disulfide in the presence of a base can yield the desired product. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol, followed by purification steps like recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For instance, it may inhibit the function of certain kinases or proteases, leading to disrupted cellular processes. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Shares the quinoline core but lacks the carbothioamide and tetrahydro modifications.

    Quinolinecarboxamide derivatives: Similar in structure but with different functional groups.

    Tetrahydroquinoline derivatives: Similar tetrahydro structure but different substituents.

Uniqueness

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- is unique due to its specific combination of functional groups and substitutions. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66440-61-7

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C15H22N2S/c1-3-4-8-16-15(18)13-7-5-6-12-9-11(2)10-17-14(12)13/h9-10,13H,3-8H2,1-2H3,(H,16,18)

InChI Key

BHDCAMGYNHBHAD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)C1CCCC2=C1N=CC(=C2)C

Origin of Product

United States

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